4-tert-Butyl-2-(propane-2-sulfonyl)phenol
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Overview
Description
4-tert-Butyl-2-(propane-2-sulfonyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group at the 4-position and a propane-2-sulfonyl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(propane-2-sulfonyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst to introduce the tert-butyl group . The propane-2-sulfonyl group can be introduced through sulfonation reactions using appropriate sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and sulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(propane-2-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
4-tert-Butyl-2-(propane-2-sulfonyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(propane-2-sulfonyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonyl group can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the sulfonyl group but shares the tert-butyl substitution.
2,4,6-Tri-tert-butylphenol: Contains multiple tert-butyl groups but no sulfonyl group.
4-tert-Butyl-2-chlorophenol: Contains a chlorine atom instead of the sulfonyl group.
Uniqueness
4-tert-Butyl-2-(propane-2-sulfonyl)phenol is unique due to the presence of both the tert-butyl and propane-2-sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88041-58-1 |
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Molecular Formula |
C13H20O3S |
Molecular Weight |
256.36 g/mol |
IUPAC Name |
4-tert-butyl-2-propan-2-ylsulfonylphenol |
InChI |
InChI=1S/C13H20O3S/c1-9(2)17(15,16)12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |
InChI Key |
LTWRPJXNSXQDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
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